molecular formula C22H23N5O4S B2575410 N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1111151-12-2

N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

货号: B2575410
CAS 编号: 1111151-12-2
分子量: 453.52
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a synthetically designed, potent small-molecule inhibitor with significant research value in oncology, particularly in the study of protein kinase signaling pathways. Its core structure is based on a [1,2,4]triazolo[4,3-a]quinazoline scaffold, a privileged chemotype known for its high affinity for the ATP-binding sites of various kinases. This compound has been identified as a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), two critical targets in cancer cell proliferation, survival, and metastasis. Research indicates that by inhibiting FAK, this compound disrupts integrin-mediated signaling, leading to reduced tumor cell migration and invasion, and can also sensitize cancer cells to apoptosis. Concurrently, its action on ALK makes it a valuable tool for investigating ALK-positive malignancies, such as certain forms of non-small cell lung cancer and anaplastic large cell lymphoma. The compound's mechanism involves competitive binding in the kinase domain, effectively blocking downstream phosphorylation and activation of key pro-survival pathways like PI3K/AKT and MAPK/ERK. Its primary research applications include use as a chemical probe to elucidate the complex roles of FAK and ALK in tumorigenesis, to study mechanisms of drug resistance, and to evaluate the therapeutic potential of dual-kinase inhibition in preclinical cancer models. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-4-9-26-20(29)17-7-5-6-8-18(17)27-21(26)24-25-22(27)32-13-19(28)23-14-10-15(30-2)12-16(11-14)31-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHAUZREGRZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide (CAS Number: 1111151-12-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article discusses its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C22H23N5O4S
  • Molecular Weight : 453.5141 g/mol
  • SMILES Notation : CCCn1c2nnc(n2c2c(c1=O)cccc2)SCC(=O)Nc1cc(OC)cc(c1)OC

Synthesis and Characterization

The synthesis of this compound involves the combination of a triazole and quinazoline moiety. Research has shown that quinazoline derivatives are known for their diverse biological activities including antitumor properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide against several human cancer cell lines:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)Moderate activity noted
Human prostate cancer (PC3)Moderate activity noted
Colorectal carcinoma (HCT-116)17.35

The compound exhibited significant cytotoxicity against the HCT116 cell line with an IC50 value of 17.35 µM, indicating a strong potential for further development as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways associated with tumor growth. Studies on related triazoloquinazoline compounds have indicated their ability to inhibit epidermal growth factor receptor (EGFR) and topoisomerase II, both critical in cancer proliferation and survival .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Triazoloquinazolines as Anticancer Agents :
    • A study highlighted that triazoloquinazolines demonstrated significant anticancer properties against various cell lines with specific focus on their ability to induce apoptosis and cell cycle arrest in the G2/M phase .
  • Cytotoxicity Evaluation :
    • Compounds similar to N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide were tested using the MTT proliferation assay across multiple cancer types; results showed varying degrees of effectiveness based on structural modifications within the compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Triazolo[4,3-a]quinazolinone 4-propyl, 3,5-dimethoxyphenyl ~465.52
N-(3,5-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide () Quinazolinone 3-(4-chlorophenyl), 3,5-dimethylphenyl ~437.5 (estimated)
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide () Quinazolinone 3-(4-methoxyphenyl), 3,5-bis(trifluoromethyl)phenyl ~530.4 (estimated)
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-triazole 4-(4-methylphenyl), 5-(4-pyridinyl), 3,5-dimethoxyphenyl ~462.5 (estimated)

Key Observations :

  • Triazoloquinazolinone vs. Quinazolinone: The triazole fusion in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to simpler quinazolinones .
  • Triazole vs.

Substituent Effects on Pharmacological Properties

A. Electron-Withdrawing vs. Electron-Donating Groups
  • Methoxyphenyl (Target Compound) : Electron-donating methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .
  • Trifluoromethyl () : Strongly electron-withdrawing and lipophilic, favoring blood-brain barrier penetration but increasing toxicity risks.
B. Alkyl Chain Variations
  • Propyl (Target Compound) : A medium-length alkyl chain balances lipophilicity and flexibility, optimizing membrane permeability.
C. Aromatic vs. Heteroaromatic Substituents
  • Pyridinyl () : The nitrogen-rich pyridine ring enables hydrogen bonding, improving affinity for receptors with polar active sites.
  • Tolyl () : Methyl-substituted phenyl groups enhance hydrophobic interactions but may limit solubility.

Inferred Bioactivity and Therapeutic Potential

  • Kinase Inhibition: Quinazolinone derivatives () are known EGFR inhibitors; the triazoloquinazolinone core may similarly target ATP-binding pockets .
  • Antimicrobial Activity : Sulfanyl acetamide moieties (common across all compounds) exhibit thiol-mediated interactions with microbial enzymes .
  • Metabolic Stability : The 3,5-dimethoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to chlorophenyl or trifluoromethyl analogues .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。